Pestalamide B

Description

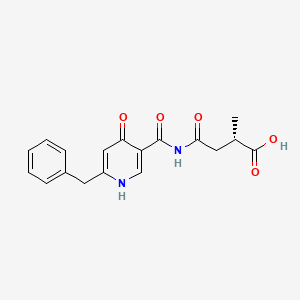

Structure

3D Structure

Propriétés

Formule moléculaire |

C18H18N2O5 |

|---|---|

Poids moléculaire |

342.3 g/mol |

Nom IUPAC |

(2S)-4-[(6-benzyl-4-oxo-1H-pyridine-3-carbonyl)amino]-2-methyl-4-oxobutanoic acid |

InChI |

InChI=1S/C18H18N2O5/c1-11(18(24)25)7-16(22)20-17(23)14-10-19-13(9-15(14)21)8-12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3,(H,19,21)(H,24,25)(H,20,22,23)/t11-/m0/s1 |

Clé InChI |

AKUZFSWMFGYDBI-NSHDSACASA-N |

SMILES isomérique |

C[C@@H](CC(=O)NC(=O)C1=CNC(=CC1=O)CC2=CC=CC=C2)C(=O)O |

SMILES canonique |

CC(CC(=O)NC(=O)C1=CNC(=CC1=O)CC2=CC=CC=C2)C(=O)O |

Origine du produit |

United States |

Structural Characterization and Spectroscopic Analysis

Elucidation Techniques Employed

The primary tools for deciphering the structure of Pestalamide B were Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). researchgate.net These methods, used in conjunction, allowed for a comprehensive structural assignment. Other analytical techniques, such as optical rotation measurements and infrared spectroscopy, were also employed to characterize the compound, which was isolated as a colorless oil. nih.gov

NMR spectroscopy was pivotal in assembling the connectivity of atoms within this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (such as gHMBC) NMR experiments were conducted to assign the chemical shifts for each proton and carbon atom. nih.gov The ¹H NMR data proved to be consistent across different studies. nih.gov

The structure was determined to be a derivative of aspernigrin A, featuring a 2-benzyl-4-pyridone core. ebi.ac.uk The NMR data confirmed the presence of a monosubstituted aryl ring and signals characteristic of the pyridin-4(1H)-one ring. japsonline.com The complete ¹H and corrected ¹³C NMR data, recorded in acetone-d₆, are presented below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in acetone-d₆)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, mult., J in Hz) |

|---|---|---|

| 2 | 143.2 | |

| 3 | 118.0 | |

| 4 | 177.0 | |

| 5 | 114.7 | 8.20 (s) |

| 6 | 141.4 | 5.89 (s) |

| 1' | 139.7 | |

| 2', 6' | 129.5 | 7.12 (m) |

| 3', 5' | 129.4 | 7.26 (dd, 8.4, 7.8) |

| 4' | 127.2 | 7.06 (dd, 8.4, 2.5) |

| 7' | 41.5 | |

| 1'' | 170.1 | |

| 2'' | 46.2 | |

| 3'' | 28.5 | |

| 4'' | 174.5 | |

| 5'' | 19.9 |

Data sourced from a 2011 study by Chiang et al., which provided revised ¹³C NMR values. nih.gov

To precisely determine the elemental composition of this compound, high-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized. This technique measures the mass-to-charge ratio (m/z) with very high accuracy. nih.gov

The analysis in positive ion mode detected a protonated molecule [M+H]⁺ at an m/z of 343.1290. nih.gov This experimental value was in excellent agreement with the calculated mass of 343.1288 for the molecular formula C₁₈H₁₈N₂O₅. nih.govwikidata.org This result unequivocally established the elemental formula, which is a critical first step in structure elucidation. sathyabama.ac.inscribd.com

Reappraisal and Resolution of Discrepancies in Spectroscopic Data

In the initial 2008 report by Ding et al., a notable anomaly was present in the spectroscopic data. The study reported that Pestalamide A and this compound, two distinct but related compounds, had identical ¹³C NMR data. researchgate.netnih.gov This was unusual, as Pestalamide A contains a 4H-pyran-4-one ring, while this compound contains a 4-pyridone ring.

Subsequent research by Chiang et al. in 2011 reinvestigated the compound and provided revised ¹³C NMR data for this compound. nih.govnih.gov Their analysis revealed significant differences in the chemical shifts for carbons C-2 and C-6 compared to the originally published data. nih.gov The researchers argued that the initial data for this compound were incorrect. nih.gov They explained that the lower electronegativity of a nitrogen atom (in this compound's pyridone ring) compared to an oxygen atom (in Pestalamide A's pyranone ring) should cause the adjacent C-2 and C-6 carbons to be shifted upfield by approximately 20 ppm. nih.gov This chemical reasoning supported their revised and now accepted structural data for this compound. nih.govresearch-solution.com

Absolute and Relative Stereochemical Assignments

This compound possesses a single chiral center in its N-acyl side chain. ebi.ac.uk The absolute configuration describes the actual three-dimensional arrangement of atoms at this center. ox.ac.uklibretexts.org The IUPAC name for the compound is (S)-4-(6-benzyl-4-oxo-1,4-dihydropyridine-3-carboxamido)-2-methyl-4-oxobutanoic acid. hodoodo.com This nomenclature formally assigns the stereochemistry at the chiral carbon as 'S'.

The compound is defined chemically as a member of the 4-pyridones class, specifically aspernigrin A in which the amide nitrogen is acylated by a (3S)-3-carboxybutanoyl group. ebi.ac.uk This confirms the absolute configuration of the stereocenter within the butanoyl side chain. ebi.ac.uk While the original isolation papers focused primarily on elucidating the planar structure, the established chemical name and definition in chemical databases solidify the assignment of its absolute stereochemistry. researchgate.nethodoodo.com

Table of Compounds Mentioned

| Compound Name |

|---|

| Pestalamide A |

| This compound |

Biosynthetic Pathways and Genetic Determinants

Identification and Delineation of Biosynthetic Gene Clusters (BGCs)

The production of pestalamide B is orchestrated by a dedicated biosynthetic gene cluster (BGC), a contiguous set of genes within the fungal genome that encode all the necessary enzymatic machinery for its synthesis. The BGC responsible for pestalamide biosynthesis, often referred to as the epa cluster, has been identified in fungi such as Aspergillus niger. researchgate.netfrontiersin.org The discovery of this cluster was facilitated by genome mining approaches and further confirmed through gene knockout and complementation experiments. researchgate.netuclan.ac.uk

In Aspergillus brasiliensis, the BGC for this compound, designated the pst cluster, spans approximately 38.4 kilobases (kb). terrabioforge.comcityu.edu.hk The identification of this cluster was achieved through a combination of genomic and metabolomic analysis, linking the presence of the gene cluster with the production of the metabolite. researchgate.net This correlative approach has proven to be a powerful tool for connecting fungal natural products to their genetic origins. researchgate.net

Role of Core Synthases and Tailoring Enzymes in Biosynthesis

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions catalyzed by proteins encoded within the BGC. At the heart of this pathway are core synthases that assemble the fundamental backbone of the molecule, which is then modified by various tailoring enzymes to yield the final product.

Nonribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) Hybrid Systems

This compound is a hybrid molecule, incorporating elements derived from both amino acid and polyketide biosynthetic pathways. nih.gov Its formation is therefore dependent on a Nonribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) hybrid system. frontiersin.orgcityu.edu.hk These remarkable enzymatic complexes are modular in nature, with distinct domains responsible for the selection, activation, and condensation of specific building blocks. nih.govbiorxiv.org The PKS component is responsible for generating the polyketide portion of the molecule, while the NRPS component incorporates an amino acid, in this case, leucine. researchgate.netresearchgate.net The integration of these two pathways is a key feature of this compound biosynthesis. nih.gov

Specific Gene Involvement (e.g., epaA, epaB, epaC, orf1, orf2, orf3)

Several specific genes within the epa cluster have been implicated in the biosynthesis of this compound. frontiersin.org The core of the biosynthetic machinery is believed to be the NRPS-PKS hybrid enzyme encoded by epaA. frontiersin.orgfrontiersin.org This enzyme is proposed to carry out the initial steps in the assembly of the pestalamide backbone. frontiersin.org

Other genes within the cluster encode for tailoring enzymes that modify the initial product. These include:

epaB , which encodes a ferulate:CoA ligase. frontiersin.orgfrontiersin.org

epaC , which encodes an acyl-CoA transferase. frontiersin.orgfrontiersin.org

orf1 , which encodes an oxidoreductase. frontiersin.orgfrontiersin.org

orf2 , which encodes a 3-hydroxybenzoate 4-hydroxylase. frontiersin.orgfrontiersin.org

orf3 , which encodes a salicylate (B1505791) hydroxylase. frontiersin.orgfrontiersin.org

The coordinated action of these enzymes is essential for the complete and correct biosynthesis of this compound.

Engineered Biosynthesis and Pathway Reconstitution

The elucidation of the this compound biosynthetic pathway has opened the door to its engineered biosynthesis. By transferring the entire BGC into a heterologous host, scientists can achieve production of the compound in a controlled environment, which can be optimized for higher yields. terrabioforge.commdpi.com This approach also serves as a definitive confirmation of the function of the cloned gene cluster. terrabioforge.com

Heterologous Expression in Fungal Hosts (e.g., Aspergillus nidulans)

Aspergillus nidulans has emerged as a powerful and widely used heterologous host for the expression of fungal BGCs. terrabioforge.commdpi.comnih.gov Its well-characterized genetics and the availability of advanced genetic tools make it an ideal platform for such endeavors. nih.govrsc.org The entire 38.4 kb pst cluster from Aspergillus brasiliensis has been successfully cloned and expressed in A. nidulans. terrabioforge.com This resulted in the production of this compound by the engineered A. nidulans strain, confirming the identity and function of the pst cluster. terrabioforge.comresearchgate.net The use of AMA1-based plasmids has been particularly effective for expressing large BGCs in Aspergillus hosts. researchgate.netresearchgate.net

Genetic Manipulation for Pathway Elucidation (e.g., Gene Knockout and Complementation)

Genetic manipulation techniques, such as gene knockout and complementation, have been instrumental in dissecting the this compound biosynthetic pathway. researchgate.netmdpi.com By systematically deleting individual genes within the BGC and observing the resulting metabolic profile, researchers can infer the function of the knocked-out gene. uclan.ac.ukmdpi.com

For instance, deletion of the backbone synthase gene in the heterologous expression strain of A. nidulans completely abolished the production of this compound, unequivocally demonstrating its essential role. researchgate.netresearchgate.net Furthermore, gene knockout experiments in Aspergillus niger have been used to propose that the epa BGC is responsible for pestalamide biosynthesis. researchgate.net Complementation, the reintroduction of the deleted gene, can restore production and provides further evidence for the gene's function. uclan.ac.uk These powerful genetic techniques continue to be indispensable for unraveling the complexities of fungal natural product biosynthesis. mdpi.com

Compound Names

| Compound Name |

| This compound |

| Pestalamide A |

| Nigerpyrone |

| Carbonarone A |

Involved Genes and Enzymes

| Gene/Enzyme | Proposed Function |

| pst cluster | Biosynthetic gene cluster for this compound in Aspergillus brasiliensis |

| epa cluster | Biosynthetic gene cluster for pestalamide in Aspergillus niger |

| NRPS-PKS hybrid | Core synthase for assembling the pestalamide backbone |

| epaA | NR-PKS proposed to perform the initial reaction |

| epaB | Ferulate:CoA ligase |

| epaC | Acyl-CoA transferase |

| orf1 | Oxidoreductase |

| orf2 | 3-hydroxybenzoate 4-hydroxylase |

| orf3 | Salicylate hydroxylase |

Biogenetic Relationships with Co-occurring or Structurally Similar Metabolites

The biosynthesis of this compound is often interconnected with the production of other secondary metabolites within the same fungus, particularly species of Pestalotiopsis. These relationships provide valuable insights into the metabolic pathways and genetic architecture of the producing organism. Investigations into these connections often reveal shared precursors, common enzymatic steps, or entire biosynthetic gene clusters (BGCs) responsible for a suite of structurally related compounds.

A primary indicator of a biogenetic link is the co-occurrence of structurally similar metabolites in fungal cultures. This compound is frequently isolated alongside other pestalamides, such as Pestalamide A and Pestalamide C, from the same fungal strain, like Pestalotiopsis theae. researchgate.netd-nb.info These analogues typically share a core chemical scaffold but differ in specific functional groups or side chains. For example, Pestalamide A is a 4H-pyran-4-one derivative of this compound. frontiersin.org This structural variation suggests that a common biosynthetic pathway, likely involving a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid enzyme, can accept different building blocks or undergo slightly different enzymatic modifications to produce a family of related compounds. frontiersin.orgnih.gov

Genetic studies have begun to unravel the basis for these relationships. For instance, a BGC labeled epa in Aspergillus niger was proposed to be responsible for pestalamide biosynthesis. researchgate.netnih.gov It was suggested that this compound is likely formed from the same cluster as Pestalamide A. frontiersin.org This cluster contains genes encoding a PKS-NRPS hybrid, a ferulate:CoA ligase, and an acyl-CoA transferase, among others, pointing to a coordinated synthesis process. frontiersin.org However, more recent correlative metabologenomics research has challenged this, indicating that in the top producer Aspergillus brasiliensis, the epa cluster is absent. Instead, a different BGC, featuring a PKS-NRPS backbone synthase (PstD) and an AMP-binding protein (PstH) that may function as a phenylacetyl-CoA ligase, is responsible for pestalamide production. nih.gov This highlights the complexity and potential diversity in the biosynthetic routes to these compounds even among different fungi.

The biogenetic connections are not limited to pestalamide analogues. The producing fungi, such as Pestalotiopsis sp., are known for their prolific capacity to generate a wide array of secondary metabolites, including terpenoids, quinones, xanthones, and other alkaloids. d-nb.infomdpi.com For example, cultures of P. theae have yielded pestalazines, which are diketopiperazine heterodimers, in addition to pestalamides. researchgate.net While structurally distinct, their co-production points to the organism's broad and active secondary metabolism. The precursors for this compound, such as phenylacetic acid and leucine, are fundamental units that can be channeled into various metabolic pathways, suggesting a competitive or regulated flow of intermediates within the cell. nih.govfrontiersin.org

Synthetic Chemistry and Analogue Development

Chemical Synthesis of the Pestalamide B Core Framework

This compound is a fungal metabolite featuring a 2-benzylpyridin-4(1H)-one core structure. ebi.ac.uk While a specific total synthesis for this compound has not been extensively detailed in the reviewed literature, the synthesis of its core framework and closely related pyrone analogues provides significant insight into potential synthetic strategies. The core can be constructed through established chemical methodologies, such as those developed for γ-pyrones and 4-pyridinones. nih.govgoogle.comgoogle.com

A general approach for synthesizing the related 2-benzyl-4-pyrone ring system has been accomplished through a modification of the procedure reported by McCombie and colleagues. nih.govgoogle.com This methodology involves the generation and in-situ acylation of enaminone anions. google.com For instance, the synthesis of 3-carbomethoxy-6-benzyl-4-pyrone (a structural analogue of the Pestalamide A core) begins with methyl acetoacetate. nih.gov This is reacted with a dimethylformamide-dimethyl sulfate (B86663) adduct in the presence of triethylamine (B128534) to form an enaminone intermediate, specifically (Z)-methyl 2-((dimethylamino)methylene)-3-oxobutanoate. nih.gov To construct the pyrone ring, this intermediate is treated with a strong base like n-butyllithium (n-BuLi) in the presence of hexamethyldisilazane, followed by acylation with phenylacetyl chloride. nih.gov This sequence facilitates the cyclization and formation of the 2,5-disubstituted 4-pyrone framework. nih.gov The pyridinone core of this compound could be accessed through similar strategies, likely involving condensation with an appropriate amine source to form the heterocyclic nitrogen ring instead of the pyrone's oxygen.

Design and Synthesis of Pestalamide Analogues and Derivatives

The exploration of this compound's chemical space has led to the design and synthesis of several analogues and derivatives to probe their biological activities. nih.gov These modifications often target the core heterocyclic ring or the appended side chains.

A significant analogue, Pestalamide A, possesses a 2-benzyl-4H-pyran-4-one core instead of the pyridinone ring found in this compound. nih.gov Further investigation into this class led to the isolation of epi-pestalamide A, the enantiomer of pestalamide A, which was identified from the fungus Microascus nidicola. tandfonline.com This discovery highlights the stereochemical diversity within this family of natural products.

Researchers have also synthetically created a variety of analogues to investigate structural requirements for bioactivity. nih.gov These include compounds where the benzyl (B1604629) group or other substituents are modified. Examples of synthesized analogues include:

3-carbomethoxy-6-benzyl-4-pyrone : A pyrone analogue synthesized to confirm the revised structures of related natural products. nih.gov

p-fluoro nygerone B : A derivative of nygerone B (another 2-benzylpyridin-4(1H)-one metabolite) created by feeding a fungal culture with p-fluoro SAHA, demonstrating the feasibility of precursor-directed biosynthesis to generate novel analogues. nih.gov

3-carboethoxy-6-phenyl-4-pyrone and 3-carbomethoxy-6-phenyl-4-pyrone : Phenyl-substituted pyrone analogues created for comparative biological testing. nih.gov

The synthesis of these derivatives allows for a systematic evaluation of how different functional groups and stereochemistries influence the compound's biological profile. mdpi.com

Table 1: Synthesized Analogues of this compound and Related Compounds

| Compound Name | Core Structure | Key Features | Reference |

|---|---|---|---|

| Pestalamide A | 2-benzyl-4H-pyran-4-one | Oxygen-containing heterocycle analogue of this compound. | nih.gov |

| epi-pestalamide A | 2-benzyl-4H-pyran-4-one | Enantiomer of Pestalamide A. | tandfonline.com |

| 3-carbomethoxy-6-benzyl-4-pyrone | 4-pyrone | Synthesized for structural verification studies. | nih.gov |

| p-fluoro nygerone B | 2-benzylpyridin-4(1H)-one | Fluorinated analogue produced via precursor-directed biosynthesis. | nih.gov |

| 3-carboethoxy-6-phenyl-4-pyrone | 4-pyrone | Phenyl-substituted analogue for SAR studies. | nih.gov |

| 3-carbomethoxy-6-phenyl-4-pyrone | 4-pyrone | Phenyl-substituted analogue for SAR studies. | nih.gov |

Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-activity relationship (SAR) studies are crucial for identifying the specific structural features of a molecule that are responsible for its biological effects. researchgate.net For this compound and its relatives, SAR studies have primarily focused on their antifungal properties. nih.gov

In a comparative study, a variety of natural and synthetic 2-benzyl-4H-pyran-4-ones (like Pestalamide A) and 2-benzylpyridin-4(1H)-ones (like this compound) were evaluated for antifungal activity against several Candida and Aspergillus species. nih.govnih.gov The study revealed that these compounds generally demonstrated weak antifungal activity. ebi.ac.uknih.gov For example, synthetic analogues like 3-carbomethoxy-6-benzyl-4-pyrone and its phenyl-substituted counterparts showed complete growth inhibition against five Candida species and two Aspergillus species, but only at a high concentration of 100 μg/mL. nih.gov At a lower concentration of 10 μg/mL, their activity was significantly reduced and more selective. nih.gov

An interesting finding from these studies relates to the prevalence of the core structures. Among eleven strains of black aspergilli tested, this compound, with its 2-benzylpyridin-4(1H)-one core, was the only metabolite detected in all of them. nih.govnih.gov In contrast, its pyran-4-one analogue, Pestalamide A, was found in a more limited group of only five fungal strains. nih.gov This suggests that the pyridinone core of this compound might confer a biological or biosynthetic advantage within these fungal species. The nitrogen atom in the heterocyclic ring is a key structural difference and appears to be a significant factor in the distribution of these metabolites, providing a key insight for future analogue design. nih.gov

Preclinical Biological Activities and Mechanistic Investigations

Antiviral Activities

Inhibition of HIV-1 Replication in in vitro Cellular Models (e.g., C8166 cells)

Pestalamide B has demonstrated notable antiviral properties, specifically in its ability to inhibit the replication of the Human Immunodeficiency Virus type 1 (HIV-1). In vitro studies utilizing C8166 T-lymphoblastoid cells, a common model for HIV research, have been instrumental in characterizing this activity. researchgate.netfigshare.com

Research has shown that this compound can effectively curb the replication of the HIV-1 virus within these cellular models. researchgate.netfigshare.comd-nb.info The inhibitory effects of this compound on HIV-1 replication in C8166 cells have been documented, highlighting its potential as a bioactive compound in the context of antiviral research. researchgate.netfigshare.comresearchgate.net The activity of this compound is part of a broader investigation into metabolites from the fungus Pestalotiopsis theae, which has yielded several compounds with anti-HIV effects. researchgate.netfigshare.com

Table 1: Antiviral Activity of this compound and Related Compounds

| Compound | Virus | Cell Line | Activity | Reference |

|---|---|---|---|---|

| This compound | HIV-1 | C8166 | Inhibitory effects on replication | researchgate.netfigshare.comd-nb.info |

| Pestalazine A | HIV-1 | C8166 | Inhibitory effects on replication | researchgate.netfigshare.com |

| Pestalamide A | HIV-1 | C8166 | Inhibitory effects on replication | researchgate.netfigshare.com |

| Asperazine | HIV-1 | C8166 | Viral inhibitory activities | researchgate.net |

| Pestalotheol C | HIV-1 LAI | C8166 | Inhibitory effect on replication | researchgate.net |

Antifungal Activities

Activity against Aspergillus fumigatus

This compound has been identified as having potent antifungal activity against Aspergillus fumigatus, a common fungus that can cause invasive infections in immunocompromised individuals. researchgate.netfigshare.com Studies have shown that this compound, isolated from the plant pathogenic fungus Pestalotiopsis theae, demonstrates a significant inhibitory effect on the growth of A. fumigatus. researchgate.netfigshare.com Further investigations have also detected this compound in all tested strains of black aspergilli, where it, along with related metabolites, exhibited weak antifungal activity against A. fumigatus. figshare.comebi.ac.uk

Activity against Candida Species and Aspergillus flavus

In addition to its effects on A. fumigatus, this compound has demonstrated weak antifungal activity against several Candida species and Aspergillus flavus. figshare.comebi.ac.ukresearchgate.net Research on metabolites from black aspergilli revealed that this compound and its synthetic analogues showed this broad but modest antifungal profile. figshare.comebi.ac.uk This suggests that while this compound possesses antifungal properties, its efficacy against Candida species and A. flavus is less pronounced compared to its activity against A. fumigatus.

Table 2: Antifungal Spectrum of this compound

| Fungal Species | Activity Level | Reference |

|---|---|---|

| Aspergillus fumigatus | Potent | researchgate.netfigshare.com |

| Aspergillus fumigatus | Weak | figshare.comebi.ac.uk |

| Candida species | Weak | figshare.comebi.ac.ukresearchgate.net |

| Aspergillus flavus | Weak | figshare.comebi.ac.ukresearchgate.net |

Enzyme Inhibition and Molecular Interactions

Cholinesterase (AChE, BChE) Inhibitory Potential

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating neurotransmission. jppres.comwikipedia.org The inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. scielo.br While the primary focus of this compound research has been on its antimicrobial activities, there is emerging interest in its potential to interact with other biological targets, including enzymes. Although direct and extensive studies on the cholinesterase inhibitory potential of this compound are not widely reported, the broader class of natural products is a significant source of cholinesterase inhibitors. jppres.comscielo.br Computational studies have been employed to investigate the binding of various natural compounds to AChE and BChE, suggesting that molecules with similar structural features to this compound could potentially exhibit inhibitory activity. mdpi.commdpi.com However, specific experimental data quantifying the IC50 values of this compound against AChE and BChE are not yet available in the reviewed literature. Further research is needed to explicitly determine and quantify the cholinesterase inhibitory potential of this compound.

Cyclooxygenase-2 (COX-2) Binding Affinity

This compound has been investigated for its potential as an anti-inflammatory agent through computational studies evaluating its binding affinity for Cyclooxygenase-2 (COX-2). researchgate.netresearchgate.net In silico molecular docking analyses were performed to predict the interaction between this compound and the COX-2 enzyme, a key mediator of inflammation. researchgate.netresearchgate.net These studies included this compound among a number of phytochemicals isolated from Heliotropium indicum to screen for potential COX-2 inhibitors. researchgate.netjocmr.com

While this compound was included in this computational screening, other compounds from the plant, such as methyl rosmarinate, demonstrated a higher binding affinity for the COX-2 receptor in the docking simulations. researchgate.netresearchgate.net The analysis of this compound's molecular properties, which are crucial for its potential as a drug candidate, was conducted using tools like SwissADME. researchgate.net

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight (MW) | 342.35 g/mol | researchgate.net |

| Hydrogen Bond Donor (HBD) | 3 | researchgate.net |

| Hydrogen Bond Acceptor (HBA) | 5 | researchgate.net |

| Lipophilicity (cLogP) | 1.64 | researchgate.net |

| Molar Refractivity (MR) | 90.71 | researchgate.net |

Interactions with Anti-Urolithiatic Targets

Virtual screening studies based on molecular docking have identified this compound as a promising candidate for anti-urolithiatic activity, which is the prevention of kidney stone (urolithiasis) formation. researchgate.netresearchgate.net These in silico studies evaluated the binding potential of various phytochemicals from Heliotropium indicum against several protein targets known to be involved in the formation of kidney stones. researchgate.net

The results indicated that this compound, along with compounds like Rapanone and Supinine, exhibited excellent binding modes against the selected anti-urolithiatic targets. researchgate.net The stability and binding properties of these interactions were further supported by molecular dynamic simulations. researchgate.net One of the specific targets identified was Matrix Metalloproteinase-9 (MMP-9), where this compound showed a strong binding affinity. researchgate.net Although these computational findings are significant, they need to be validated through experimental studies to confirm the anti-urolithiatic potential of this compound. researchgate.netresearchgate.net

Table 2: Molecular Docking Results of this compound against an Anti-Urolithiatic Target

| Target Protein | Docking Score (kcal/mol) | Reference |

|---|

In Vitro Cellular Biological Investigations

The wound healing properties of this compound have been demonstrated in cell-based assays. japsonline.comstuartxchange.org In a bio-guided investigation of extracts from the plant Heliotropium indicum, this compound was isolated and identified as one of the active compounds responsible for the plant's traditional use in wound treatment. japsonline.comjapsonline.com

The study utilized an in vitro scratch assay with the H292 human lung epithelial cell line to model the process of wound healing. japsonline.comnih.gov In this assay, a mechanical scratch is created in a confluent monolayer of cells, and the ability of the compound to promote cell migration and close the gap is monitored over time. scielo.brnih.gov When tested, this compound showed a significant wound healing effect compared to the control group (p<0.05). japsonline.comstuartxchange.org The percentage of wound closure was measured using imaging software, providing quantitative evidence of its activity. japsonline.com This research highlights this compound's potential to enhance epithelialization, a critical phase in the wound healing process. japsonline.com

Table 3: In Vitro Wound Healing Activity of this compound

| Assay Type | Cell Line | Key Finding | Reference |

|---|

In Vivo Pharmacological Assessments in Animal Models

As of the current literature, specific in vivo pharmacological assessments for the isolated compound this compound have not been reported. Research has, however, been conducted on crude extracts of Heliotropium indicum, the plant from which this compound was isolated. ijcrt.org For instance, an alcoholic extract of H. indicum demonstrated wound-mending capabilities in a rat model, where topical application resulted in complete wound healing by the 14th day. ijcrt.org Additionally, ethanolic and aqueous extracts of the plant's aerial parts have shown analgesic properties in animal studies. vicas.org

These studies suggest that the plant contains bioactive compounds with therapeutic potential in vivo. However, because these investigations used whole extracts, the observed effects cannot be attributed solely to this compound, as the extracts contain a mixture of numerous phytochemicals. ijcrt.orgvicas.org Therefore, while the in vivo results for Heliotropium indicum extracts are promising, dedicated animal model studies are required to determine the specific pharmacological activities of purified this compound.

Metabolomic and Systems Biology Approaches in Pestalamide B Research

Application of Metabolomics for Enhanced Production and Discovery

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, serves as a powerful tool in natural product research. nih.gov In the context of Pestalamide B, metabolomic strategies are pivotal for understanding and potentially enhancing its production by the source fungi. nih.gov By employing techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can generate detailed chemical profiles of fungal cultures. mdpi.com This allows for the quantitative monitoring of thousands of small molecules simultaneously, providing a clear path to discovering novel compounds and optimizing the production of known ones like this compound. nih.gov

Untargeted metabolomics can reveal comprehensive changes in a fungus's secondary metabolome in response to different stimuli or cultivation conditions. nih.gov This approach has been used to assess the effects of epigenetic modifiers on fungi, which can lead to the activation of previously silent biosynthetic gene clusters and the production of new natural products. nih.gov Such strategies, by providing a holistic view of the metabolome, can identify conditions that favor the upregulation of specific compounds, thereby guiding efforts for enhanced production. nih.govmdpi.com

The biosynthesis of fungal secondary metabolites is profoundly influenced by environmental factors. mdpi.comfrontiersin.org Parameters such as temperature, humidity, nutrient availability, and physical stressors can significantly alter the metabolic output of a fungus. nih.govnih.govresearchgate.net For instance, studies on Aspergillus flavus have shown that high temperatures and drought stress are major determinants of toxin production. nih.govnih.gov While specific data on this compound is limited, these findings underscore the principle that manipulating environmental conditions is a key strategy for modulating secondary metabolite yields.

A unique environmental stressor with potential implications for secondary metabolite production is microgravity. Research on bacteria and yeast in real or simulated microgravity environments has revealed significant physiological adaptations and altered metabolic responses. nih.govnih.govresearchgate.net These studies indicate that there is no universal metabolic response to microgravity; the production of secondary metabolites may be increased, decreased, or remain unchanged depending on the specific organism and compound. nih.gov For example, some bacteria show increased biofilm formation, while certain yeast strains exhibit enhanced production of β-carotene under microgravity. nih.govresearchgate.net These changes are often linked to increased oxidative stress and altered gene expression. nih.gov Although the direct impact of microgravity on this compound production has not been documented, the general trend of altered secondary metabolism under such stress suggests it could be a novel factor for influencing its biosynthesis. nih.govnih.gov

| Environmental Factor | Observed General Effect on Fungal/Bacterial Metabolites | Potential Implication for this compound Production |

|---|---|---|

| Temperature | High temperatures can increase or decrease toxin production depending on the fungal species. nih.govnih.gov | Optimal temperature profiling could enhance yield. |

| Water Availability (Drought Stress) | Drought conditions often favor the production of certain mycotoxins like aflatoxin B1. nih.gov | Controlled water stress might be a strategy to increase production. |

| Nutrient Sources (Carbon/Nitrogen) | The type and availability of carbon and nitrogen sources significantly influence the biosynthesis of colorants and other metabolites. mdpi.com | Media optimization is a critical factor for enhancing production. |

| Microgravity | Can lead to increased, decreased, or unchanged production of secondary metabolites; responses are species- and compound-specific. nih.gov | Could potentially trigger unique metabolic pathways or alter production levels, representing an area for future research. |

Correlative Metabologenomics for Metabolite-Gene Cluster Linkage

A significant challenge in natural product discovery is linking a specific metabolite to the biosynthetic gene cluster (BGC) responsible for its production. biorxiv.orgdtu.dk Correlative metabologenomics has emerged as a powerful, scalable platform to address this challenge, particularly in fungi. nih.govnorthwestern.edu This approach integrates large-scale metabolomic (LC-MS/MS) and genomic data from a diverse set of organisms. nih.govresearchgate.net By analyzing the co-occurrence of a specific metabolite and a particular BGC across many strains, a statistical correlation can be established, thus predicting a functional link. nih.govresearchgate.net

This strategy was successfully applied to demystify the biogenesis of this compound. nih.gov In a study involving 110 different fungi, researchers created a linked genomics-metabolomics dataset. nih.govnorthwestern.edunih.gov The analysis revealed that while a previously proposed BGC (epa) was absent in the highest this compound producer in the dataset, a strong statistical correlation existed with other gene cluster families (GCFs). nih.gov Specifically, this compound and its analogs (Pestalamide A, E, and F) showed a significant correlation to the GCF HYBRID_85. nih.gov This finding enabled the revision of the pestalamide biosynthetic pathway and demonstrated the power of this integrated -omics approach to correctly link natural products to their BGCs even when prior hypotheses are incorrect. nih.gov

| Metabolite | Correlated Gene Cluster Family (GCF) | -log₁₀(P value) | Correlation Score | Reference |

|---|---|---|---|---|

| This compound | TERPENE_288 | 21 | 163 | nih.gov |

| Pestalamide A | HYBRID_85 | Significant | Not specified | nih.gov |

| Pestalamide E (putative) | HYBRID_85 | Significant | Not specified | nih.gov |

| Pestalamide F (putative) | HYBRID_85 | Significant | Not specified | nih.gov |

Integrated Omics Data Analysis for Comprehensive Understanding

A comprehensive understanding of a natural product like this compound requires more than a single type of data. research-software-directory.org Integrated omics analysis, which combines data from genomics, transcriptomics, proteomics, and metabolomics, provides a systems-level view of the biological processes underlying its production. mdpi.commdpi.com The correlative metabologenomics approach used to identify the this compound gene cluster is a prime example of integrated omics, as it functionally connects genomic potential (BGCs) with chemical output (metabolites). nih.govnih.govresearch-software-directory.org

By combining these datasets, researchers can move beyond simple correlation to build and validate biosynthetic hypotheses. researchgate.net For this compound, the integration of genomic data (identifying the HYBRID_85 GCF) and metabolomic data (detecting the compound and its analogs) was the crucial first step. nih.gov This can be further enhanced by incorporating transcriptomics to see which genes within the cluster are actively expressed under production conditions, or proteomics to identify the actual enzymes present. mdpi.com This multi-layered approach allows for a more complete picture, from the genetic blueprint to the final chemical product and its regulation, facilitating future efforts in metabolic engineering and discovery of new analogs. research-software-directory.orgmdpi.com

Research Perspectives and Translational Trajectories Preclinical Focus

Unexplored Biosynthetic Capacities of Producer Organisms

Pestalamide B is a natural product synthesized by various fungal species, most notably those belonging to the genera Aspergillus and Pestalotiopsis. researchgate.netresearchgate.net These fungi represent a rich and diverse source of secondary metabolites, with vast, largely untapped biosynthetic potential. researchgate.netresearch-solution.comresearchgate.net The genus Pestalotiopsis, in particular, is recognized for its metabolic creativity, producing a wide array of structurally unique and biologically active compounds. researchgate.netresearchgate.nettandfonline.com Chemical investigations into species like Pestalotiopsis fici have yielded dozens of novel metabolites, indicating that its full biosynthetic repertoire is far from characterized. tandfonline.com This inherent capacity for producing diverse chemical scaffolds suggests that the producer organisms of this compound likely harbor biosynthetic gene clusters (BGCs) for numerous other, yet-to-be-discovered natural products.

In Aspergillus niger, the biosynthesis of this compound is putatively linked to the 'epa' biosynthetic gene cluster. researchgate.net This cluster was first associated with the production of Pestalamide A, a 4H-pyran-4-one derivative of this compound. nih.govfrontiersin.org Given the structural relationship, it is highly probable that this compound originates from this same genetic locus. nih.govfrontiersin.org The 'epa' cluster contains the core genes necessary for its synthesis, including a non-reducing polyketide synthase (NR-PKS) and various tailoring enzymes. frontiersin.org A deeper analysis of the genomes of producer strains, such as the plant pathogenic fungus Pestalotiopsis theae, could reveal novel BGCs or variations of known pathways. researchgate.net The exploration of these producer organisms under different culture conditions or through genomic mining techniques remains a promising frontier for discovering new compounds related to this compound.

Table 1: Genes within the Proposed this compound Biosynthetic Gene Cluster (epa) in Aspergillus niger This table details the identified genes in the 'epa' cluster and their proposed functions in the biosynthesis of pestalamides.

| Gene | Proposed Function | Reference |

|---|---|---|

| epaA | Non-reducing polyketide synthase (NR-PKS), proposed to perform the initial reaction. | frontiersin.org |

| epaB | Ferulate:CoA ligase | frontiersin.org |

| epaC | Acyl-CoA transferase | frontiersin.org |

| orf1 | Oxidoreductase | frontiersin.org |

| orf2 | 3-hydroxybenzoate 4-hydroxylase | frontiersin.org |

| orf3 | Salicylate (B1505791) hydroxylase | frontiersin.org |

Potential for Biotechnological Optimization of Production

The production yield of this compound can be significantly influenced by genetic and environmental factors, presenting opportunities for biotechnological optimization. A compelling example is the enhanced production observed in a strain of Aspergillus niger isolated from the International Space Station (ISS). nih.gov This strain exhibited an approximate twofold increase in this compound production compared to the terrestrial reference strain ATCC 1015. nih.gov Comparative genomic analysis revealed numerous genetic variations within the pestalamide BGC of the high-producing ISS strain. frontiersin.org These variations, including single nucleotide polymorphisms (SNPs) and insertions/deletions (INDELs), particularly in regulatory regions, provide a roadmap for targeted genetic engineering to enhance yield. nih.govfrontiersin.org

Strategies for optimizing production can be broadly categorized. Firstly, fermentation conditions—such as media composition, pH, temperature, and agitation—can be systematically optimized using statistical methods like Plackett-Burman designs to maximize metabolite output from the wild-type or mutant strains. ekb.egjmb.or.krufu.br Secondly, genetic manipulation of the producer organism offers a more direct approach. This includes overexpression of key biosynthetic genes or regulatory elements identified from high-producing strains. ekb.eg Modern fungal biotechnology tools, such as the use of episomal AMA1-based plasmids, are particularly effective for expressing large BGCs in fungal hosts like Aspergillus, potentially leading to significantly higher titers. researchgate.net The heterologous expression of the entire this compound BGC in a robust, well-characterized fungal chassis, such as Aspergillus nidulans, could also be employed to streamline production and facilitate further engineering efforts. mdpi.com

Table 2: Genetic Variations in the this compound (epa) Cluster of a High-Producing A. niger ISS Strain This table summarizes the genetic differences observed in the 'epa' cluster of the high-producing ISS strain compared to the reference strain ATCC 1015, highlighting potential targets for yield optimization.

| Gene/Region | Type of Variation | Location | Reference |

|---|---|---|---|

| epaA | Missense SNP | Exon | frontiersin.org |

| epaB | INDEL | 3' UTR | frontiersin.org |

| orf1 | INDEL | 5' and 3' UTR | frontiersin.org |

| Intergenic | INDEL | Upstream of epaC, orf1, orf3 | frontiersin.org |

| Intergenic | INDEL | Downstream of epaA, epaC, orf2 | frontiersin.org |

Directed Evolution and Combinatorial Biosynthesis for Novel Analogues

The modular nature of the enzymatic machinery responsible for this compound synthesis makes it an ideal candidate for the generation of novel analogues through directed evolution and combinatorial biosynthesis. core.ac.uk The biosynthetic pathway involves a nonribosomal peptide synthetase (NRPS) component, which is responsible for incorporating an amino acid moiety into the final structure. researchgate.net NRPS and polyketide synthase (PKS) assembly lines are well-suited for re-engineering because their modular domains can be altered or swapped to accept alternative starter or extender units. core.ac.ukillinois.edu

Directed evolution techniques can be applied to key enzymes within the 'epa' cluster to alter their substrate specificity. yale.edumpg.de For instance, the adenylation (A) domain of the NRPS module, which is the gatekeeper for amino acid selection, could be targeted. core.ac.uk By creating libraries of mutant A-domains through methods like error-prone PCR or saturation mutagenesis and then screening for activity with non-native amino acids, it is possible to evolve the enzyme to incorporate different building blocks. illinois.edunih.gov This would result in the production of a library of this compound analogues with modified peptide side chains. Similarly, the PKS domains could be engineered to accept different carboxylic acid starter units, further expanding the structural diversity of the resulting compounds. This combinatorial biosynthetic approach bypasses the need for complex chemical synthesis and leverages the cell's own machinery to create "unnatural" natural products with potentially novel or improved biological activities. illinois.edu

Future Directions in Preclinical Efficacy and Mechanistic Studies

While this compound has been identified from several fungal sources, its bioactivity profile remains largely underexplored, presenting a clear path for future preclinical research. Initial studies have reported a wound-healing effect for this compound in an in vitro model using human lung cells. researchgate.netnih.gov A primary future direction is to validate and expand upon this finding in more complex preclinical models. Mechanistic studies are required to elucidate how this compound promotes wound healing; this would involve investigating its effects on key cellular processes such as fibroblast migration, collagen deposition, and the modulation of inflammatory responses at the wound site.

Furthermore, the broader family of compounds produced by Pestalotiopsis and Aspergillus exhibit a wide range of significant biological activities, including anti-HIV, cytotoxic, and antimicrobial effects. researchgate.nettandfonline.comnih.gov This suggests that this compound and its novel analogues, generated through combinatorial biosynthesis, should be systematically screened against a diverse panel of therapeutic targets. Future preclinical efficacy studies should therefore include:

Anticancer Screening: Evaluating the cytotoxicity of this compound and its derivatives against a panel of human cancer cell lines. researchgate.netresearchgate.net

Antimicrobial and Antiviral Assays: Testing for inhibitory activity against pathogenic bacteria, fungi, and viruses, building on the known activities of related compounds like Pestalamide A. researchgate.net

Should any of these screening efforts yield positive results, subsequent mechanistic studies would be crucial. jocmr.com Identifying the specific molecular target and the signaling pathway through which this compound exerts its biological effect is a critical step in the translational trajectory from a bioactive compound to a potential therapeutic lead. jocmr.com

Q & A

Q. What analytical methods are recommended for structural elucidation of Pestalamide B?

this compound’s structure is confirmed via a combination of HPLC for purity assessment, LC-ESIMS for molecular weight determination ([M+H]⁺ at m/z 343.12966), and multidimensional NMR spectroscopy (1H, 13C, COSY, HMBC, HSQC) to resolve its pyridin-4(1H)-one core and aryl substituents . Key spectral markers include aromatic proton signals at 7.06–7.26 ppm and HMBC correlations confirming the α,β-unsaturated ketone system .

Q. What are the primary natural sources of this compound, and how are they validated?

this compound is isolated from Aspergillus carbonarius (associated with grape spoilage) and Pestalotiopsis theae via dereplication strategies combining LC-MS with genomic data to avoid misidentification . Validation requires comparative analysis against reference spectra and biosynthetic pathway alignment (e.g., presence of polyketide synthases in fungal strains) .

Q. Which bioactivity assays are suitable for preliminary evaluation of this compound?

Standard assays include in vitro wound healing models (e.g., H292 cell scratch assays with ImageJ analysis), cytotoxicity screening (MTT assay), and anti-inflammatory tests (COX-2 inhibition). Statistical validation via ANOVA with Dunnett’s post hoc test (95% confidence interval) is critical to confirm significance (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from purity issues (e.g., co-eluting metabolites in A. carbonarius extracts) or assay variability . Mitigation strategies:

- HPLC-DAD/HRMS to confirm compound purity .

- Standardize assay conditions (e.g., cell line passage number, serum-free media).

- Cross-validate findings using orthogonal assays (e.g., gene expression profiling alongside phenotypic screens) .

Q. What experimental designs optimize the isolation yield of this compound from fungal extracts?

- Solvent partitioning : Use n-butanol for preferential extraction of amphiphilic compounds .

- Column chromatography : Sephadex LH-20 for size exclusion, followed by reverse-phase C18 columns for polarity-based separation .

- Dereplication : LC-MS/MS libraries (e.g., GNPS) to prioritize novel fractions and avoid redundant isolation of known metabolites .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Synthetic modifications : Target the carboxylic acid (-COOH) and amide (-CONH-) groups for esterification or alkylation.

- In silico modeling : Use docking simulations (AutoDock Vina) to predict binding affinity toward targets like TGF-β receptors.

- Functional assays : Compare derivatives in wound closure assays (T₅₀ calculations) and ROS scavenging tests to map bioactivity trends .

Q. What are the challenges in correlating this compound’s in vitro bioactivity with in vivo efficacy?

Key challenges include poor pharmacokinetics (e.g., rapid hepatic metabolism) and off-target effects . Solutions:

- Prodrug synthesis : Improve solubility/stability via PEGylation.

- Pharmacokinetic profiling : Use LC-MS/MS to track metabolite distribution in rodent models.

- Toxicogenomics : RNA-seq to identify unintended pathway modulation .

Methodological Considerations for Data Analysis

Q. How should researchers handle conflicting spectral data during structural characterization?

- Cross-validate NMR assignments using 2D techniques (e.g., HMBC for long-range correlations).

- Compare with authentic standards or published data (e.g., Gang et al., 2008, for this compound) .

- Re-examine sample preparation for artifacts (e.g., solvent impurities, degradation during lyophilization) .

Q. What statistical approaches are appropriate for dose-response studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.